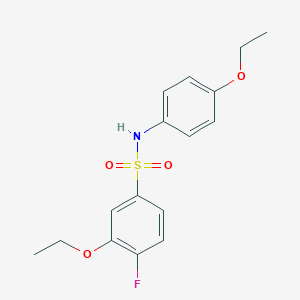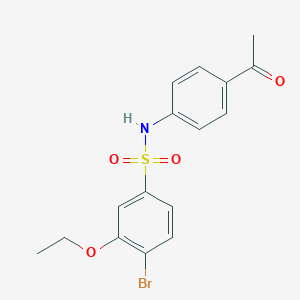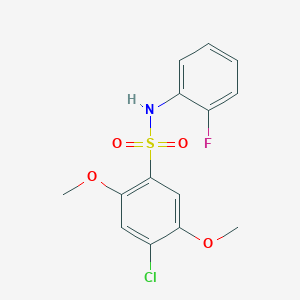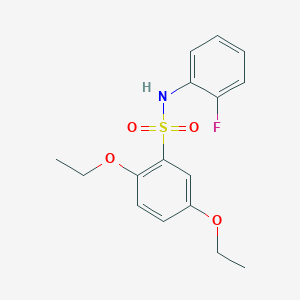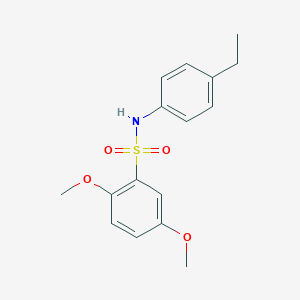
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as EDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMS is a sulfonamide derivative and belongs to the class of phenylalkylamines. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce fever in animal models of fever. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new synthetic methods for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide that can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. Furthermore, more research is needed to investigate the potential use of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-ethylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
ITEAHPSQJUWGMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



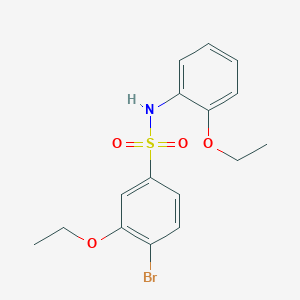
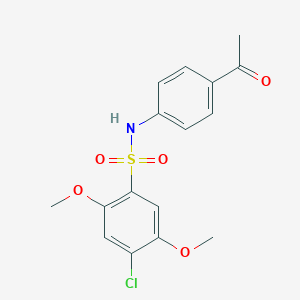

![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)

